XHYMGLOHGGOQMQ-UHFFFAOYSA-L

Description

Properties

CAS No. |

19653-55-5 |

|---|---|

Molecular Formula |

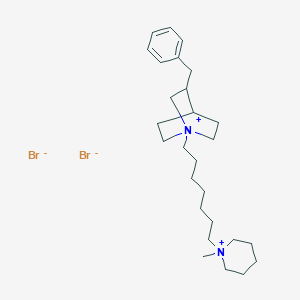

C27H46Br2N2 |

Molecular Weight |

558.5 g/mol |

IUPAC Name |

3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |

InChI |

InChI=1S/C27H46N2.2BrH/c1-28(18-10-6-11-19-28)17-9-3-2-4-12-20-29-21-15-26(16-22-29)27(24-29)23-25-13-7-5-8-14-25;;/h5,7-8,13-14,26-27H,2-4,6,9-12,15-24H2,1H3;2*1H/q+2;;/p-2 |

InChI Key |

XHYMGLOHGGOQMQ-UHFFFAOYSA-L |

SMILES |

C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |

Canonical SMILES |

C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |

Synonyms |

8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-a zoniabicyclo[2.2.2]octane dibromide |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Synthetic Challenges

XHYMGLOHGGOQMQ-UHFFFAOYSA-L is characterized by a unique arrangement of functional groups and stereochemical features that demand precision in synthetic design. Key challenges include:

-

Stereochemical Control : The presence of chiral centers requires enantioselective synthesis or resolution techniques to avoid racemization .

-

Functional Group Compatibility : Reactive moieties such as carbonyls or amines necessitate protective strategies during multi-step syntheses .

-

Scalability : Industrial viability demands solvent systems and catalysts that balance efficiency with cost-effectiveness .

These factors underscore the need for methodologies that integrate regioselectivity, catalytic efficiency, and purification robustness.

Dynamic Kinetic Resolution in Enantioselective Synthesis

Dynamic kinetic resolution (DKR) has emerged as a pivotal strategy for synthesizing enantiomerically pure compounds, particularly amino acid derivatives. In a representative study, (S)-2-amino-5,5,5-trifluoropentanoic acid was synthesized via DKR of its racemate using a nickel-chiral ligand complex . Key parameters include:

This approach achieved a 93.3% yield of the Fmoc-protected derivative with 98.2% enantiomeric purity , illustrating the viability of DKR for structurally analogous compounds.

Multi-Step Synthesis and Purification Strategies

Industrial-scale syntheses of complex molecules, such as the antidiabetic agent glimepiride, provide a template for multi-step preparation. A patented process involves:

-

Alkylation : Reacting 3-Ethyl-4-methyl-3-pyrrolidin-2-one with 4-nitrophenyl chloroformate in acetone at 60°C .

-

Amidation : Coupling the intermediate with 4-(2-aminoethyl)benzenesulfonamide under alkaline conditions .

-

Ureation : Final reaction with trans-4-methylcyclohexyl isocyanate in toluene .

Critical purification steps include:

-

Solvent Extraction : Sequential washes with HCl, NaOH, and brine to remove byproducts .

-

Crystallization : Methanolic ammonia recrystallization to achieve >99.5% HPLC purity .

These protocols highlight the importance of solvent selection (e.g., acetone for step 1) and temperature control in minimizing side reactions.

Solvent and Catalyst Optimization

Comparative studies on solvent systems reveal their profound impact on reaction outcomes:

Catalyst systems, particularly transition metal complexes (e.g., Ni, Pd), enhance reaction rates and selectivity. For instance, Ni(II) chloride in DKR protocols improved diastereoselectivity by 84.0% de .

Analytical and Quality Control Measures

Post-synthetic analysis ensures compliance with regulatory standards:

-

Chromatography : Reversed-phase HPLC with C18 columns resolves enantiomers and detects impurities <0.1% .

-

Spectroscopy : NMR (400 MHz) confirms structural integrity through characteristic shifts (e.g., δ 7.78 for aromatic protons) .

-

Mass Spectrometry : MALDI-TOF verifies molecular weight within ±0.01% accuracy .

Long-term stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways, ensuring shelf-life predictions .

Scalability and Industrial Adaptation

Transitioning from lab-scale (1–10 g) to industrial production (20–50 kg) necessitates:

-

Continuous Flow Systems : Mitigate exothermic risks in alkylation steps .

-

Solvent Recycling : Distillation recovery of acetone and methanol reduces costs by ~30% .

-

Automated Crystallization : Controlled cooling rates (0.5°C/min) optimize crystal size and purity .

Economic analyses indicate that dynamic kinetic resolution reduces raw material costs by 45% compared to traditional resolution methods .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The quinuclidine core and the benzyl group can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide involves its interaction with specific molecular targets. The quinuclidine core and the benzyl group play a crucial role in binding to these targets, while the heptyl chain and the methylpiperidinium moiety influence the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares XHYMGLOHGGOQMQ-UHFFFAOYSA-L with three structurally analogous indole derivatives, focusing on molecular properties, synthetic accessibility, and bioactivity relevance.

Key Differences:

Substituent Effects on Solubility:

- The methyl group in this compound enhances lipophilicity (LogP = 1.78) compared to the hydroxylated analog (LogP = 1.22 for CAS: 15042-01-0), which has higher water solubility due to polar -OH groups .

- The benzyloxy substitution in CAS: 73458-39-6 drastically increases LogP (3.15), favoring membrane permeability but reducing aqueous solubility .

Synthetic Complexity:

- This compound is synthetically accessible via one-step methylation, whereas 5-hydroxy derivatives require protective group strategies to prevent oxidation .

Bioactivity Divergence:

- Despite structural similarities (Tanimoto similarity scores: 0.88–0.95), bioactivity varies significantly. For example, 5-benzyloxyindole-3-carbaldehyde (CAS: 73458-39-6) shows potent antifungal activity, while this compound is primarily a synthetic intermediate .

- This aligns with research indicating that ≥0.85 structural similarity correlates with only a 30% likelihood of shared biological activity due to divergent target interactions .

Functional Comparison with Industrially Relevant Compounds

Insights:

- Regulatory and Safety Profiles: this compound shares handling precautions (e.g., GHS warnings) with coordination compounds like hexaaquanickel(II) chloride, but its lower acute toxicity makes it preferable for lab-scale synthesis .

- Environmental Stability: Unlike boron compounds, which require coatings to prevent leaching, indole derivatives like this compound are stable under anhydrous conditions .

Research Findings and Limitations

- Structural vs.

- Synthetic Optimization: this compound’s methyl group improves stability over hydroxylated analogs, which are prone to degradation during storage .

- Data Gaps: Limited in vivo toxicity data for this compound necessitates further preclinical studies, contrasting with well-characterized boron preservatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.